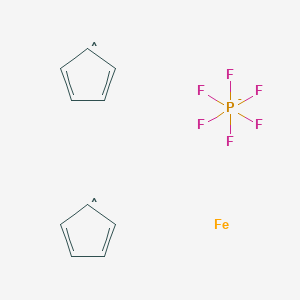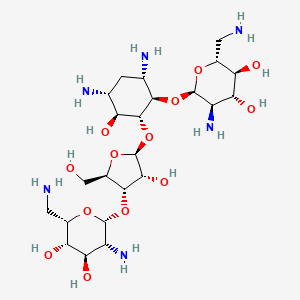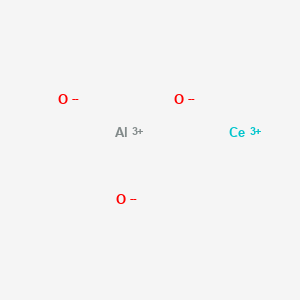
Ferrocenium hexafluorophosphate, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocenium hexafluorophosphate is an organometallic compound with the chemical formula [Fe(C₅H₅)₂]PF₆. This compound consists of the ferrocenium cation [Fe(C₅H₅)₂]⁺ and the hexafluorophosphate anion (PF₆⁻). It is a deep blue, paramagnetic salt that is widely used in various chemical applications due to its unique properties .
Mechanism of Action
Target of Action
Ferrocenium hexafluorophosphate is an organometallic compound that primarily targets organic compounds in chemical reactions . It is often used in organic synthesis, where it acts as a one-electron oxidant .
Mode of Action
The ferrocenium ion in Ferrocenium hexafluorophosphate can act as a one-electron oxidant, initiating or promoting a range of radical processes . It can donate electrons to suitable substrates, resulting in useful transformations . Additionally, Ferrocenium salts can also act as mild Lewis acids .
Biochemical Pathways
Ferrocenium hexafluorophosphate is involved in various organic reactions. For instance, it can accelerate the solvent-free cyanosilylation of carbonyl compounds . It has also been used to prepare catalysts for the asymmetric epoxidation of olefins, carbonylations of nitroaromatics, and the isomerization of a strained diene .
Pharmacokinetics
Its solubility in acetonitrile suggests that it may have good bioavailability in certain environments.
Result of Action
The result of Ferrocenium hexafluorophosphate’s action is the transformation of organic compounds. For example, it can transform aromatic aldehydes and ketones into corresponding silylated cyanohydrins . The reduced product, ferrocene, is relatively inert and readily separated from ionic products .
Action Environment
The action of Ferrocenium hexafluorophosphate can be influenced by environmental factors. For instance, the solvent dielectric constant can affect the energy barrier for rotation around the metal–ligand bond in these systems . Furthermore, the oxidation potential of the ferrocenium ion can be modified by altering the substitution on the cyclopentadienyl rings .
Biochemical Analysis
Biochemical Properties
Ferrocenium hexafluorophosphate is known for its one-electron oxidizing properties . The reduced product, ferrocene, is relatively inert and readily separated from ionic products . The ferrocenium ion can act as a one-electron oxidant and thus initiate or promote a range of radical processes .
Cellular Effects
It has been observed that ferrocenium, the oxidized form of ferrocene, can induce ferroptosis, an iron-dependent form of regulated cell death driven by an overload of lipid peroxides in cellular membranes .
Molecular Mechanism
The molecular mechanism of Ferrocenium hexafluorophosphate involves its ability to act as a one-electron oxidizing agent . This property allows it to initiate or promote various radical processes . The ferrocenium ion is in its ground state a low-spin d5 complex with one unpaired electron .
Metabolic Pathways
The ferrocene–ferrocenium couple is often used as a reference in electrochemistry .
Preparation Methods
Ferrocenium hexafluorophosphate can be synthesized through several methods. One common synthetic route involves the oxidation of ferrocene with ferric salts, followed by the addition of hexafluorophosphoric acid . Another method includes the oxidation of ferrocene with iron(III) chloride and subsequent treatment with ammonium hexafluorophosphate . These reactions are typically carried out at room temperature under inert gas protection to prevent unwanted side reactions .
Chemical Reactions Analysis
Ferrocenium hexafluorophosphate is known for its role as a one-electron oxidizing agent. It undergoes various types of chemical reactions, including:
Reduction: It can be reduced back to ferrocene, which is relatively inert and easily separated from ionic products.
Substitution: Ferrocenium salts can participate in substitution reactions, where the ferrocenium ion is replaced by other cations.
Common reagents used in these reactions include ferric salts, hexafluorophosphoric acid, and iron(III) chloride. The major product formed from these reactions is ferrocene, which is often used as a reference material in electrochemistry .
Scientific Research Applications
Ferrocenium hexafluorophosphate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ferrocenium hexafluorophosphate is often compared with other ferrocenium salts, such as ferrocenium tetrafluoroborate. Both compounds share similar properties and applications, but there are some differences:
Ferrocenium tetrafluoroborate: This compound has the chemical formula [Fe(C₅H₅)₂]BF₄ and is also used as a one-electron oxidizing agent.
Ferrocene: The reduced form of ferrocenium, ferrocene, is a neutral compound with the formula [Fe(C₅H₅)₂].
Ferrocenium hexafluorophosphate is unique due to its specific anion (PF₆⁻), which can influence its solubility, stability, and reactivity in various chemical environments .
Properties
CAS No. |
11077-24-0 |
|---|---|
Molecular Formula |
C10H20F6FeP- |
Molecular Weight |
341.07 g/mol |
IUPAC Name |
cyclopentane;iron;hexafluorophosphate |
InChI |
InChI=1S/2C5H10.F6P.Fe/c2*1-2-4-5-3-1;1-7(2,3,4,5)6;/h2*1-5H2;;/q;;-1; |
InChI Key |
IAZZKFUOICUZOM-UHFFFAOYSA-N |
SMILES |
C1=C[CH]C=C1.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Fe] |
Canonical SMILES |
C1CCCC1.C1CCCC1.F[P-](F)(F)(F)(F)F.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











